Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)-
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Overview
Description
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of a chlorinated fluorinated alcohol with a fluorosulfonyl fluoride in the presence of a base. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the synthesis process. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential release of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the fluorosulfonyl group are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of fluorinated derivatives, while hydrolysis can produce fluorinated acids and alcohols.
Scientific Research Applications
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms and the fluorosulfonyl group can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-
- 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoyl fluoride
Uniqueness
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is unique due to the presence of both chlorinated and fluorinated groups, as well as the fluorosulfonyl moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that require high chemical stability and reactivity.
Properties
CAS No. |
81126-57-0 |
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Molecular Formula |
C5ClF9O4S |
Molecular Weight |
362.56 g/mol |
IUPAC Name |
3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride |
InChI |
InChI=1S/C5ClF9O4S/c6-3(9,10)2(8,1(7)16)19-4(11,12)5(13,14)20(15,17)18 |
InChI Key |
MULWMWPAUVOGLW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)Cl)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F |
Origin of Product |
United States |
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